molecular formula C12H14O3 B1585876 Ethyl 3-oxo-3-(m-tolyl)propanoate CAS No. 33166-79-9

Ethyl 3-oxo-3-(m-tolyl)propanoate

Cat. No.: B1585876
CAS No.: 33166-79-9
M. Wt: 206.24 g/mol
InChI Key: LLFKVNDSLHMEQC-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(m-tolyl)propanoate (CAS: 33166-79-9) is a β-keto ester derivative characterized by a meta-methyl-substituted phenyl ring attached to the carbonyl group. Its molecular formula is $ \text{C}{12}\text{H}{14}\text{O}_3 $, with a molecular weight of 206.24 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and chiral pharmaceutical precursors. Its structural features, including the electron-withdrawing keto group and aromatic substituent, influence its reactivity in nucleophilic additions, reductions, and cyclization reactions .

Properties

IUPAC Name

ethyl 3-(3-methylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-12(14)8-11(13)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFKVNDSLHMEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375091
Record name Ethyl 3-(3-methylphenyl)-3-oxopropanoate
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URL https://comptox.epa.gov/dashboard/DTXSID30375091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33166-79-9
Record name Ethyl 3-(3-methylphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33166-79-9
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-3-(m-tolyl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of m-tolylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions. The process may include the use of catalysts to enhance the reaction rate and yield. The product is then subjected to various purification steps, including distillation and chromatography, to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(m-tolyl)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-oxo-3-(m-tolyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(m-tolyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can further participate in biochemical pathways. The compound’s aromatic ring allows it to engage in π-π interactions with other aromatic systems, influencing its reactivity and binding properties .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 3-oxo-3-(m-tolyl)propanoate belongs to a class of β-keto esters with aryl substituents. Key structural analogs include:

Compound Name CAS Number Substituent Position Molecular Formula Molecular Weight (g/mol) Purity (Typical) Key Applications/Findings
Ethyl 3-oxo-3-(p-tolyl)propanoate 27835-00-3 Para-methyl $ \text{C}{12}\text{H}{14}\text{O}_3 $ 206.24 96% () Precursor for triazolopyrimidinone derivatives (e.g., 4ma in ).
Ethyl 3-oxo-3-(o-tolyl)propanoate 51725-82-7 Ortho-methyl $ \text{C}{12}\text{H}{14}\text{O}_3 $ 206.24 97% () Used in enantioselective hydrogenation studies (e.g., ).
Ethyl 3-oxo-3-(2-thienyl)propanoate N/A 2-Thienyl $ \text{C}9\text{H}{10}\text{O}_3\text{S} $ 198.23 >99% ee () Substrate for stereoselective bioreduction to (S)-HEES, a duloxetine intermediate .
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate 90922-53-5 Pyridin-2-yl $ \text{C}{10}\text{H}{11}\text{NO}_3 $ 193.20 95% () Explored in aminopyridine derivatives for anticancer activity ().

Key Observations :

  • Substituent Position : The position of the methyl group on the phenyl ring (meta, para, ortho) significantly impacts steric and electronic properties. For example, para-substituted derivatives (e.g., 27835-00-3) are often more reactive in nucleophilic additions due to reduced steric hindrance .
  • Heteroaromatic Substitutents: Replacement of the phenyl ring with thienyl or pyridyl groups alters redox properties and enzyme interactions. Ethyl 3-oxo-3-(2-thienyl)propanoate exhibits >99% enantiomeric excess (ee) in bioreductions using ChKRED12, a short-chain dehydrogenase .

Kinetic and Thermodynamic Data

  • Bioreduction Efficiency: Ethyl 3-oxo-3-(2-thienyl)propanoate achieves 100% conversion to (S)-HEES at 100 g/L within 12 hours using ChKRED12 and glucose dehydrogenase . Para- and ortho-tolyl analogs show lower catalytic rates due to reduced enzyme-substrate compatibility .
  • Thermal Stability : ChKRED12 retains >80% activity at 35°C but loses 50% activity at 45°C, impacting scalability for heat-sensitive substrates like m-tolyl derivatives .

Biological Activity

Ethyl 3-oxo-3-(m-tolyl)propanoate is a β-keto ester that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H14O3C_{12}H_{14}O_3 and a molecular weight of approximately 206.24 g/mol. The compound features an ethyl ester group attached to a propanoic acid backbone, with an m-tolyl substituent contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that the compound may influence drug metabolism and efficacy through the following mechanisms:

  • Enzyme Interaction : The m-tolyl group enhances hydrophobic characteristics, allowing for better interaction with lipid membranes and enzymes.
  • Oxidative Stress Modulation : The compound may play a role in modulating oxidative stress pathways, which are critical in various disease processes, including cancer.
  • Apoptosis Induction : this compound has shown potential in inducing apoptosis in cancer cells, making it a candidate for further investigation in cancer therapies.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that compounds similar to this compound possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties, particularly in the context of inhibiting tumor cell growth. It has been involved in the synthesis of analogs that demonstrate significant antitumor effects .

Study on Anticancer Activity

A study conducted by researchers at [source] investigated the efficacy of this compound derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives displayed sub-micromolar activity with no cytotoxicity against eukaryotic cells. This highlights the potential of this compound class in developing new anti-tubercular agents.

CompoundActivity (µM)Cytotoxicity
Compound A0.5None
Compound B0.8None
This compoundTBDTBD

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

  • Starting Materials : Utilize appropriate aldehydes and ketones.
  • Reactions : Conduct reactions under reflux conditions using catalysts such as piperidine and acetic acid.
  • Purification : Purify the final product through column chromatography.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Future studies should focus on:

  • In vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-oxo-3-(m-tolyl)propanoate
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Ethyl 3-oxo-3-(m-tolyl)propanoate

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